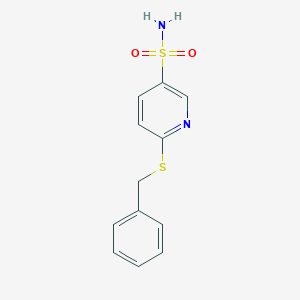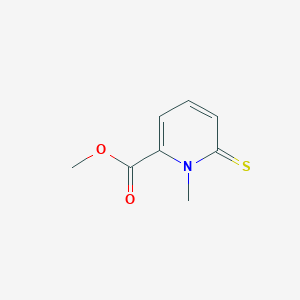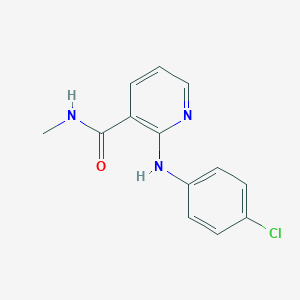![molecular formula C17H18ClF3N4O2S B215359 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide](/img/structure/B215359.png)
4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as TAK-659 and is a selective inhibitor of the enzyme Bruton’s tyrosine kinase (BTK).
Wissenschaftliche Forschungsanwendungen
TAK-659 has potential applications in various fields of scientific research. It has been studied extensively for its role in the treatment of B-cell malignancies, autoimmune diseases, and inflammatory disorders. TAK-659 has shown promising results in preclinical studies as a potential treatment for chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL). It has also been studied for its potential use in the treatment of rheumatoid arthritis, lupus, and multiple sclerosis.
Wirkmechanismus
TAK-659 selectively inhibits BTK, an enzyme that plays a crucial role in B-cell receptor signaling. By inhibiting BTK, TAK-659 blocks the proliferation and survival of malignant B-cells, leading to the induction of apoptosis. TAK-659 has also been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of autoimmune diseases.
Biochemical and Physiological Effects:
TAK-659 has been shown to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit the proliferation and survival of malignant B-cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines. TAK-659 has also been shown to have a favorable pharmacokinetic profile, with high oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
TAK-659 has several advantages for lab experiments. It is a highly selective inhibitor of BTK, which allows for the specific targeting of B-cell signaling pathways. TAK-659 also has a favorable pharmacokinetic profile, which makes it suitable for in vivo studies. However, TAK-659 has some limitations for lab experiments. It is a relatively new compound, and its safety and efficacy in humans are not yet fully understood. Additionally, TAK-659 may have off-target effects on other kinases, which could limit its specificity.
Zukünftige Richtungen
For the study of TAK-659 include the development of combination therapies and the study of its safety and efficacy in humans.
Synthesemethoden
The synthesis of TAK-659 involves several steps, starting with the reaction of 4-chloro-3-(trifluoromethyl)aniline with piperazine. This reaction yields 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-aniline, which is then treated with methyl chloroformate to obtain 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methylcarbamate. This intermediate is then reacted with 3-pyridinesulfonyl chloride to yield the final product, 4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide.
Eigenschaften
Produktname |
4-{4-[4-chloro-3-(trifluoromethyl)phenyl]-1-piperazinyl}-N-methyl-3-pyridinesulfonamide |
|---|---|
Molekularformel |
C17H18ClF3N4O2S |
Molekulargewicht |
434.9 g/mol |
IUPAC-Name |
4-[4-[4-chloro-3-(trifluoromethyl)phenyl]piperazin-1-yl]-N-methylpyridine-3-sulfonamide |
InChI |
InChI=1S/C17H18ClF3N4O2S/c1-22-28(26,27)16-11-23-5-4-15(16)25-8-6-24(7-9-25)12-2-3-14(18)13(10-12)17(19,20)21/h2-5,10-11,22H,6-9H2,1H3 |
InChI-Schlüssel |
OGPAHBYNEJBWTE-UHFFFAOYSA-N |
SMILES |
CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Kanonische SMILES |
CNS(=O)(=O)C1=C(C=CN=C1)N2CCN(CC2)C3=CC(=C(C=C3)Cl)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(Bicyclo[2.2.1]hept-2-ylamino)-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215276.png)
![Ethyl {4-[3-(trifluoromethyl)anilino]-3-pyridinyl}sulfonylcarbamate](/img/structure/B215277.png)
![4-[(2-Phenylethyl)amino]-3-pyridinesulfonamide](/img/structure/B215278.png)
![4-[(3-Chlorophenyl)sulfanyl]-3-({[(isopropylamino)carbonyl]amino}sulfonyl)pyridine](/img/structure/B215279.png)
![{4-[(phenylacetyl)amino]-4H-1,2,4-triazol-1-ium-1-yl}acetate](/img/structure/B215280.png)
![2-[4-(3-Chlorophenyl)piperazin-1-yl]-1-(1-oxidopyridin-1-ium-2-yl)ethanol](/img/structure/B215281.png)
![N-(dioxidosulfanyl)-6-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-3-pyridinamine](/img/structure/B215283.png)
![1-({2-Nitrobenzylidene}amino)-4-[3-(1-piperidinylsulfonyl)-4-pyridinyl]piperazine](/img/structure/B215285.png)


![N-methyl-4-[4-(3-methylphenyl)-1-piperazinyl]-3-pyridinesulfonamide](/img/structure/B215294.png)

![N-ethyl-2-[3-(trifluoromethyl)anilino]nicotinamide](/img/structure/B215296.png)
![N-{6-[(4-chlorophenyl)sulfanyl]-3-pyridinyl}-N'-phenylurea](/img/structure/B215297.png)